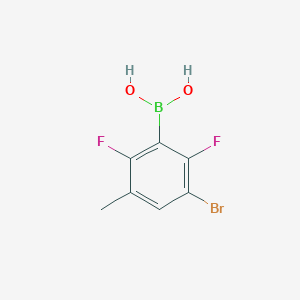

3-Bromo-2,6-difluoro-5-methylphenylboronic acid

CAS No.:

Cat. No.: VC13688710

Molecular Formula: C7H6BBrF2O2

Molecular Weight: 250.84 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6BBrF2O2 |

|---|---|

| Molecular Weight | 250.84 g/mol |

| IUPAC Name | (3-bromo-2,6-difluoro-5-methylphenyl)boronic acid |

| Standard InChI | InChI=1S/C7H6BBrF2O2/c1-3-2-4(9)7(11)5(6(3)10)8(12)13/h2,12-13H,1H3 |

| Standard InChI Key | UEYYHCZRPKHQJY-UHFFFAOYSA-N |

| SMILES | B(C1=C(C(=CC(=C1F)Br)C)F)(O)O |

| Canonical SMILES | B(C1=C(C(=CC(=C1F)Br)C)F)(O)O |

Introduction

3-Bromo-2,6-difluoro-5-methylphenylboronic acid is an organoboron compound extensively utilized in organic synthesis. It is particularly significant in the development of pharmaceuticals and agrochemicals due to its unique chemical properties. This compound features a boronic acid functional group, which is vital for various chemical reactions, including Suzuki-Miyaura cross-coupling reactions. The presence of bromine and fluorine substituents on the aromatic ring enhances its reactivity and influences its electronic properties.

Synthesis

The synthesis of 3-Bromo-2,6-difluoro-5-methylphenylboronic acid typically involves borylation of aryl halides. Palladium-catalyzed reactions are commonly employed in this process due to their efficiency and selectivity. The key steps include:

-

Preparation of Aryl Halide Precursors: The starting material generally includes brominated and fluorinated aromatic compounds.

-

Catalytic Borylation: Using palladium catalysts under inert gas conditions (e.g., nitrogen or argon) to prevent moisture or oxygen interference.

-

Purification: The product is purified to achieve high yields and purity.

This method ensures the production of a compound with optimal reactivity for subsequent applications.

Chemical Reactivity

3-Bromo-2,6-difluoro-5-methylphenylboronic acid is highly reactive in cross-coupling reactions due to its boronic acid group. These reactions are widely used in:

-

Forming carbon-carbon bonds.

-

Synthesizing complex organic molecules, such as pharmaceutical intermediates and agrochemicals.

The bromine and fluorine substituents further enhance its utility by providing specific electronic effects that can be exploited in targeted syntheses.

Applications

The compound has diverse applications in organic synthesis:

-

Pharmaceutical Development:

-

Used as a building block for synthesizing biologically active molecules.

-

Plays a role in creating drug candidates with enhanced efficacy.

-

-

Agrochemical Synthesis:

-

Serves as an intermediate for producing crop-protection agents.

-

-

Material Science:

-

Utilized in designing advanced materials with specific electronic properties.

-

Safety and Handling

While handling this compound, certain precautions must be observed due to its potential hazards:

| Hazard Classification | Details |

|---|---|

| Skin Irritation | May cause irritation (H315) . |

| Eye Irritation | Can lead to eye irritation (H319) . |

| Respiratory Effects | May cause respiratory irritation (H335) . |

Personal protective equipment (PPE), such as gloves, goggles, and lab coats, should be used while working with this compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume